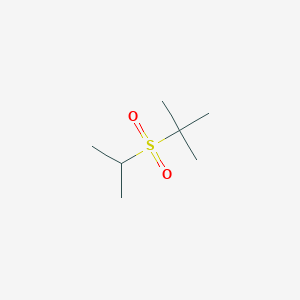

Tert-butyl isopropyl sulfone

CAS No.:

Cat. No.: VC13946876

Molecular Formula: C7H16O2S

Molecular Weight: 164.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16O2S |

|---|---|

| Molecular Weight | 164.27 g/mol |

| IUPAC Name | 2-methyl-2-propan-2-ylsulfonylpropane |

| Standard InChI | InChI=1S/C7H16O2S/c1-6(2)10(8,9)7(3,4)5/h6H,1-5H3 |

| Standard InChI Key | PFKHEICSXHQSQM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)S(=O)(=O)C(C)(C)C |

Introduction

Synthesis and Manufacturing

Oxidation of Tert-Butyl Isopropyl Sulfide

The most common synthesis involves oxidizing the corresponding sulfide, tert-butyl isopropyl sulfide (C₇H₁₆S), using agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) . The reaction proceeds as follows:

This method yields high purity sulfone with minimal byproducts .

Alternative Routes

-

Sulfonylation: Reacting tert-butyl chloride with isopropyl sulfinic acid under basic conditions .

-

Continuous Flow Systems: Horizontal stirred reactors improve yield and reduce residence time heterogeneity, as demonstrated in patents for related sulfones .

Table 1: Key Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfide Oxidation | H₂O₂, 25°C, 12 h | 85–92 | |

| Sulfonylation | SOCl₂, K₂CO₃, DCM, 0°C | 78 | |

| Continuous Flow | Isobutene, sulfonating agent | 96 |

Physical and Chemical Properties

Structural Characteristics

-

Molecular Formula: C₇H₁₆O₂S

-

Solubility: Miscible in polar solvents (e.g., DMSO, methanol) and moderately soluble in nonpolar solvents .

Spectroscopic Data

-

¹H NMR: Singlets for tert-butyl (δ 1.3 ppm) and isopropyl (δ 1.1 ppm) groups .

-

MS: Molecular ion peak at m/z 164.1.

Reactivity and Applications

Organic Synthesis

-

Nucleophilic Substitution: The sulfonyl group activates adjacent carbons for reactions with Grignard reagents or enolates .

-

Chiral Auxiliary: Enantiomerically enriched sulfones serve as intermediates in asymmetric synthesis .

Pharmaceutical Relevance

-

Drug Discovery: Enhances metabolic stability and lipophilicity of bioactive molecules .

-

Agrochemicals: Used in herbicides and fungicides due to its resistance to hydrolysis .

Table 2: Industrial Applications

| Sector | Use Case | Reference |

|---|---|---|

| Pharmaceuticals | Prodrug formulation | |

| Materials Science | Polymer crosslinking agent | |

| Catalysis | Ligand in transition-metal complexes |

Stability and Challenges

Thermal and Chemical Stability

-

Thermal Decomposition: Stable up to 250°C; degrades to SO₂ and alkenes above 300°C .

-

Hydrolytic Resistance: Resists hydrolysis under neutral conditions but susceptible in strong acids/bases .

Synthetic Challenges

-

Over-Oxidation Risk: Requires precise stoichiometry to avoid sulfonic acid byproducts .

-

Steric Hindrance: Bulky substituents limit reactivity in crowded environments .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume